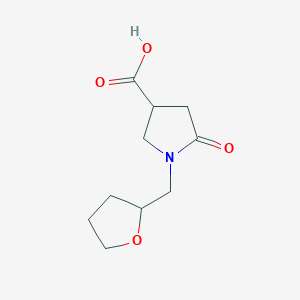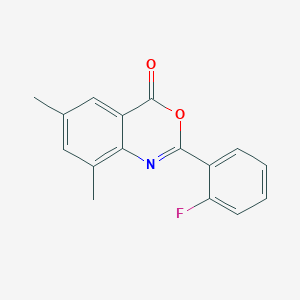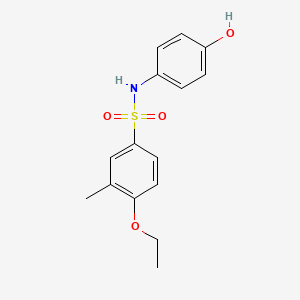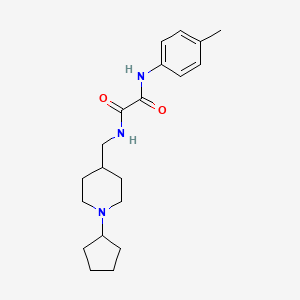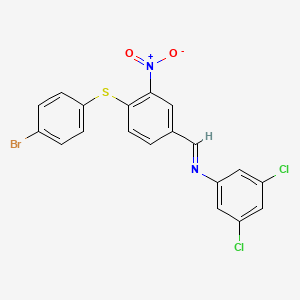
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, PubChem CID, ChemSpider ID, etc.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV/Vis, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties include reactivity, stability, etc.科学的研究の応用
Synthesis of Bicyclic Sultams
A study by Rassadin et al. (2009) demonstrates the use of related compounds in the synthesis of bicyclic sultams, showcasing the utility of sulfanyl and nitrophenyl groups in complex organic synthesis. The research outlines an efficient method employing potassium carbonate in DMF to yield methyl 3-aryl-2,2-dioxo-2-thia-3-azabicyclo[n.1.0]alkane-1-carboxylates. This process leverages the reactivity of similar nitrophenylsulfanyl compounds, highlighting their significance in the construction of cyclic structures with potential pharmaceutical applications Rassadin et al., 2009.
Preparation of Optically Active α-Amino Acid Derivatives
Foresti et al. (2003) explored the diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, leading to the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. This study showcases the relevance of compounds with nitro and sulfanyl groups in the synthesis of biologically important molecules, particularly amino acid derivatives, which are crucial for drug development and biochemical research Foresti et al., 2003.
Development of Transparent Aromatic Polyimides
Research by Tapaswi et al. (2015) on transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive index and small birefringence indicates the use of similar compounds in material science. The study involved synthesizing polyimides (PIs) through thermal polycondensation, demonstrating the compound's applicability in creating materials with desirable optical and thermal properties for advanced technological applications Tapaswi et al., 2015.
Antimicrobial Activity Studies
Patel et al. (2011) conducted studies on chalcone derivatives synthesized from reactions involving 4-chloroaniline and various aldehydes, followed by condensation with 2-aminobenzenethiol. These studies highlight the antimicrobial potential of compounds synthesized using similar nitrophenylsulfanyl frameworks, underscoring their importance in developing new antimicrobial agents Patel et al., 2011.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
将来の方向性
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please note that the availability of this information can vary depending on how well-studied and common the compound is. For a specific compound like the one you mentioned, it might be necessary to conduct original research to gather some of this information. If you have access to a lab and the necessary resources, you could consider doing this. Otherwise, you might need to contact a researcher or institution that specializes in this type of work. Please remember to always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
1-[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]-N-(3,5-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrCl2N2O2S/c20-13-2-4-17(5-3-13)27-19-6-1-12(7-18(19)24(25)26)11-23-16-9-14(21)8-15(22)10-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGYJTBEWMVJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)
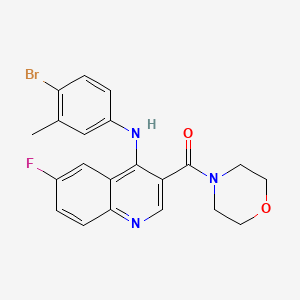
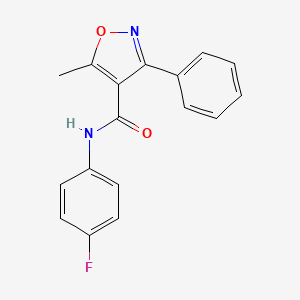
![ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2731704.png)
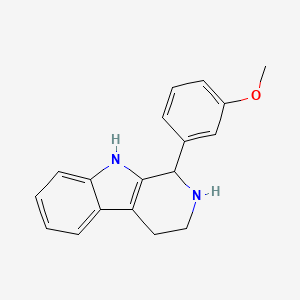
![Methyl 3-(3-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2731708.png)
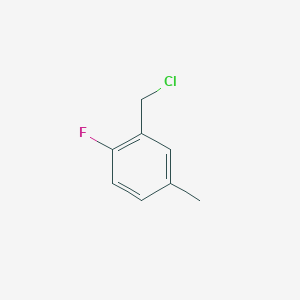
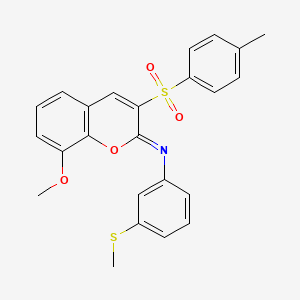
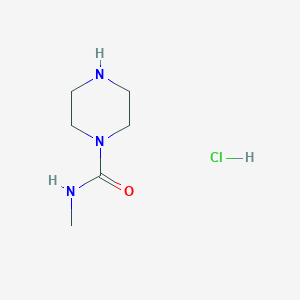
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2731713.png)
